3-Methyl-1,5-pentanediol

Description

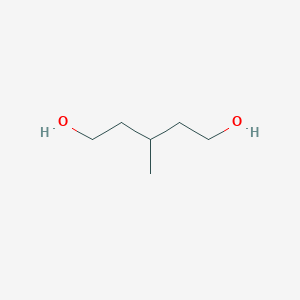

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFJDZNJHVPHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063483 | |

| Record name | 3-Methyl-1,5-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,5-Pentanediol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4457-71-0 | |

| Record name | 3-Methyl-1,5-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydroxy-3-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,5-pentanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Pentanediol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,5-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIHYDROXY-3-METHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88495M4HNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1,5-pentanediol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Methyl-1,5-pentanediol (MPD), a branched-chain diol with unique properties making it a valuable component in a wide range of industrial applications. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on its chemical characteristics, synthesis, and utility.

Introduction and Chemical Identity

This compound, with the CAS number 4457-71-0, is a colorless, clear, and viscous liquid.[1] Its chemical structure features a five-carbon chain with hydroxyl groups on the first and fifth carbons, and a methyl group on the third carbon. This branched structure is key to many of its beneficial properties, such as its low viscosity and the amorphous nature of polymers derived from it.[2][3]

Key Identifiers:

-

IUPAC Name: 3-methylpentane-1,5-diol[4]

-

Synonyms: 1,5-Dihydroxy-3-methylpentane, Diol MPD, MPD[5]

-

Molecular Formula: C₆H₁₄O₂[4]

-

Molecular Weight: 118.17 g/mol [4]

Below is a DOT script representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound make it a versatile and easy-to-handle industrial chemical. Unlike many other diols, it exists as a liquid at room temperature, which simplifies many production processes.[3]

| Property | Value | Reference(s) |

| Appearance | Colorless, clear, viscous liquid | [1] |

| Density | 0.974 g/mL at 20 °C | |

| Boiling Point | 150 °C at 25 mmHg | |

| Flash Point | 143 °C | [2][5] |

| Refractive Index | n20/D 1.454 | [2][5] |

| Water Solubility | 1000 g/L at 20 °C | [6] |

| Purity | Typically ≥97.0% (GC) |

Synthesis of this compound

This compound can be synthesized through various methods. A common and well-documented laboratory-scale synthesis involves the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran.[7] This process can be broken down into two main stages: hydrolysis followed by hydrogenation.

Experimental Protocol for Synthesis

Step 1: Hydrolysis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran [7]

-

In a three-necked flask equipped with a stirrer and thermometer, combine 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 ml of water, and 24 ml of concentrated hydrochloric acid.

-

Stir the mixture for 2 hours, ensuring the temperature does not exceed 50°C.

-

Neutralize the solution by adding solid sodium bicarbonate until the pH is neutral.

Step 2: Hydrogenation of the Intermediate [7]

-

Transfer the entire reaction mixture along with 39 g of Raney nickel catalyst to a stainless-steel rocking hydrogenation autoclave.

-

Apply a hydrogen pressure of at least 1625 p.s.i.

-

Heat the autoclave to 125°C and maintain this temperature with shaking for 4 hours.

-

Allow the mixture to cool overnight.

-

Separate the catalyst by suction filtration or centrifugation.

-

Distill the solution to separate methanol and water.

-

The final product, this compound, distills at 139–146°C/17 mm Hg or 149–150°C/25 mm Hg.

This method has been reported to yield 81-83% of the final product.[7] Other documented synthesis routes include the hydrogenation of ethyl β-methylglutarate and β-methylglutaraldehyde.[7] Industrial production methods may involve the hydrogenation of 2-hydroxy-4-methyltetrahydropyran in the presence of a hydrogenation catalyst and a basic compound to improve purity and reduce by-products.[8][9]

Below is a DOT script visualizing the synthesis workflow.

Caption: Synthesis workflow for this compound.

Applications and Field-Proven Insights

The unique molecular structure of this compound, with its branched chain and two primary hydroxyl groups, makes it a highly versatile building block in polymer chemistry and other applications.[2] Its ability to produce polymers with low crystallinity imparts desirable properties such as flexibility, durability, and good adhesion.[3][10]

Key Application Areas:

-

Polyurethane (PU) Resins: It is extensively used in the formulation of polyurethane resins for coatings, adhesives, and elastomers.[2] As a chain extender, it improves the mechanical properties of the final product.[2][10] The resulting polyurethanes exhibit softness, durability, and resistance to stains and mold.[2]

-

Polyester and Polycarbonate Polyols: MPD is a key raw material for producing polyester and polycarbonate polyols, which are then used to create high-performance polyurethanes.[3][10][11] These materials benefit from the hydrophobicity and amorphous nature imparted by the MPD structure.[3]

-

Plasticizers: It serves as a crucial component in the production of plasticizers, which are added to plastics to increase their flexibility and durability.[2]

-

Coatings: In polyester resins for coatings, this compound enhances weather resistance and adhesion, making it a preferred choice for protective and decorative finishes.[2] The growing demand for sustainable and eco-friendly coatings is driving the adoption of bio-sourced this compound.[12]

-

Other Applications: It is also used as a solvent for inks and as a raw material for diacrylates and dimethacrylates.[3][10] In a laboratory setting, it is a reagent for preparing lactones from diols under mild conditions.[13][6]

The global demand for this compound is on an upward trend, largely driven by its applications in high-growth sectors like polyurethanes and coatings.[2] The market is seeing a shift towards bio-based raw materials, and bio-sourced this compound is gaining traction as a sustainable alternative to petrochemical-based diols.[12]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Strong absorptions corresponding to C-H stretching will be observed around 2950-2850 cm⁻¹.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule. The protons of the hydroxyl groups will appear as a broad singlet, while the protons on the carbons adjacent to the hydroxyl groups will be deshielded and appear further downfield. The methyl group protons will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the carbon atoms in the molecule, with the carbons bonded to the hydroxyl groups appearing at the lowest field.[15]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (118.17 g/mol ). Fragmentation patterns can provide further structural information.[14][16]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[17]

-

Hazards: It can cause serious eye irritation.[18] Ingestion may be harmful and can lead to aspiration into the lungs, with the risk of chemical pneumonitis.[17] Overexposure may cause nervous system symptoms.[17]

-

Personal Protective Equipment (PPE): When handling this chemical, it is essential to wear safety glasses with side shields or chemical goggles, and chemical-protective gloves (e.g., PVC).[17][19] Avoid all personal contact, including inhalation.[17]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[17][19] Keep away from incompatible materials and ignition sources.[17]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][5]

-

If swallowed: Do not induce vomiting. Seek immediate medical attention.[17]

-

In case of skin contact: Wash off with soap and plenty of water.[1]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

-

Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.[1][17][18][19]

References

- Exploring this compound: Properties and Applications. (n.d.). Self-healing Copolymers Manufacturer in China.

- Longley, R. I., Jr., & Emerson, W. S. (n.d.). This compound. Organic Syntheses Procedure.

- This compound. (n.d.). Santa Cruz Biotechnology.

- This compound. (n.d.). TCI Chemicals.

- Buy this compound Industrial Grade from Hangzhou Royalchem Co.,LTD. (n.d.). ECHEMI.

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). PubChem.

- Safety Data Sheet: this compound. (n.d.). Carl ROTH.

- This compound >= 98.0 GC. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). Santa Cruz Biotechnology.

- MPD (this compound). (n.d.). Kuraray Europe GmbH - Paint & Coatings.

- Safety Data Sheet: this compound. (n.d.). Carl ROTH.

- This compound - Safety Data Sheet. (n.d.). ChemicalBook.

- Bio-Sourced this compound Market Research Report 2033. (n.d.). Dataintelo.

- This compound. (n.d.). Suzhou Senfeida Chemical Co., Ltd.

- MPD (this compound). (n.d.). Kuraray Europe GmbH - Adhesives & Sealants.

- Method for producing this compound. (2009). Google Patents.

- 1,5-Pentanediol, 3-methyl-. (n.d.). NIST WebBook.

- MPD – A unique diol for high-performance polyols/polymers. (n.d.). Kuraray Europe GmbH.

- Method for producing this compound. (2009). Google Patents.

- 3-methyl-1,5-pentane diol. (n.d.). The Good Scents Company.

- This compound. (n.d.). LookChem.

- This compound. (n.d.). LGC Standards.

- 1,5-Pentanediol, 3-methyl-. (n.d.). US EPA.

- 1,5-Pentanediol, 3-methyl-. (n.d.). NIST WebBook.

- Durndell, L. J., et al. (2019). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Green Chemistry, 21(16), 4458-4471.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- Production of 1,5-pentanediol from biomass via furfural and tetrahydrofurfuryl alcohol. (n.d.). ResearchGate.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

- ChemHelp. (2020, September 23). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables [Video]. YouTube.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. MPD: diol for high performance polyols: Kuraray [kuraray.eu]

- 4. This compound | C6H14O2 | CID 20524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. sfdchem.com [sfdchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US20090099392A1 - Method for producing this compound - Google Patents [patents.google.com]

- 9. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]

- 10. ulprospector.com [ulprospector.com]

- 11. ulprospector.com [ulprospector.com]

- 12. dataintelo.com [dataintelo.com]

- 13. This compound | 4457-71-0 [chemicalbook.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. 1,5-Pentanediol, 3-methyl- [webbook.nist.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. carlroth.com [carlroth.com]

- 19. carlroth.com [carlroth.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3-Methyl-1,5-pentanediol

This guide provides a comprehensive technical overview of this compound, a versatile diol with significant applications in polymer chemistry, fine chemical synthesis, and the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.

Core Identity and Nomenclature

The compound commonly referred to as this compound is systematically named 3-methylpentane-1,5-diol according to IUPAC nomenclature.[1][2][3][4] It is a chiral, branched-chain aliphatic diol featuring primary hydroxyl groups at positions 1 and 5 of a pentane backbone, with a methyl group at the central carbon (position 3).

Chemical Structure:

Linear Formula: HOCH₂CH₂CH(CH₃)CH₂CH₂OH[5]

This unique structure, with its central methyl group, imparts specific properties such as low viscosity and a reduced tendency to crystallize, making it a valuable component in the synthesis of amorphous polymers.[6]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application, and reaction design. The data below has been consolidated from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 4457-71-0 | [7][8][9] |

| Molecular Formula | C₆H₁₄O₂ | [1][7][8] |

| Molecular Weight | 118.17 g/mol | [1][2][7] |

| Appearance | Colorless, clear liquid | [9][10] |

| Density | 0.974 g/mL at 20 °C | [10][11] |

| Boiling Point | 149-150 °C at 25 mmHg | [11][12] |

| Flash Point | 143 °C (289.4 °F) - closed cup | [8][11] |

| Refractive Index (n20/D) | 1.454 | [8][11] |

| Water Solubility | 1000 g/L at 20 °C | [10] |

| InChI Key | SXFJDZNJHVPHPH-UHFFFAOYSA-N | [8] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A well-documented and reliable method is the acidic hydrolysis of a pyran derivative followed by catalytic hydrogenation. This process is robust and provides good yields.[12] Other patented methods include the hydrogenation of 2-hydroxy-4-methyltetrahydropyran.[13][14]

Workflow: Synthesis via Pyran Ring-Opening and Hydrogenation

Caption: Synthesis workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from a verified procedure published in Organic Syntheses.[12] The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Acid-Catalyzed Hydrolysis (Ring-Opening)

-

In a 2-liter, three-necked flask equipped with a mechanical stirrer and a thermometer, combine 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran with 630 mL of water.[12]

-

Add 24 mL of concentrated hydrochloric acid. The acid serves as the catalyst to hydrolyze the cyclic acetal, opening the pyran ring to form the intermediate, β-methylglutaraldehyde.[12]

-

Stir the mixture for 2 hours. The reaction is exothermic; maintain the temperature below 50°C to prevent side reactions.[12]

-

Carefully add solid sodium bicarbonate in portions until the solution is neutral to pH paper. This step is critical to quench the acid catalyst, preventing undesired aldol condensations of the aldehyde intermediate before hydrogenation.[12]

Step 2: Catalytic Hydrogenation

-

Transfer the entire neutralized reaction mixture (approximately 1 kg) into a 3-liter stainless-steel rocking hydrogenation autoclave.[12]

-

Add 39 g of Raney nickel catalyst. Raney nickel is a highly active catalyst chosen for its efficiency in reducing aldehydes to primary alcohols under high pressure.[12]

-

Pressurize the autoclave with hydrogen to at least 1625 p.s.i. High pressure is necessary to ensure sufficient hydrogen solubility and concentration at the catalyst surface for the reaction to proceed efficiently.[12]

-

Heat the autoclave to 125°C and maintain with agitation for 4 hours to ensure complete reduction of both aldehyde groups.[12]

-

Allow the mixture to cool to room temperature.

Step 3: Purification

-

Vent the autoclave and separate the Raney nickel catalyst by suction filtration through a pad of Filter-Cel or by centrifugation.[12]

-

Purify the resulting solution by distillation through a 12-inch Vigreux column. After removing the initial fractions of methanol and water, the product distills at 149–150°C/25 mm.[12]

-

The expected yield is 251–256 g (81–83%).[12]

Spectroscopic Characterization: The Analytical Fingerprint

Confirming the identity and purity of synthesized this compound is paramount. The following sections describe the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200–3550 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.[15]

-

C-H Stretch: A strong absorption band between 2850–3000 cm⁻¹ will be present, corresponding to the stretching vibrations of the sp³ C-H bonds in the alkyl backbone.[15]

-

C-O Stretch: A medium-to-strong absorption in the 1050-1150 cm⁻¹ region indicates the C-O stretching of the primary alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

-

¹H NMR:

-

-CH₃ (C3-methyl): A doublet at ~0.9 ppm (3H).

-

-CH₂- (C2, C4): A multiplet at ~1.5-1.7 ppm (4H).

-

-CH- (C3): A multiplet at ~1.8 ppm (1H).

-

-CH₂-OH (C1, C5): A triplet at ~3.6-3.8 ppm (4H).

-

-OH: A broad singlet, chemical shift is variable depending on concentration and solvent (~2.0-4.0 ppm) (2H).

-

-

¹³C NMR:

-

-CH₃ (C3-methyl): ~20-25 ppm.

-

-CH- (C3): ~30-35 ppm.

-

-CH₂- (C2, C4): ~40-45 ppm.

-

-CH₂-OH (C1, C5): ~60-65 ppm.

-

Mass Spectrometry (MS)

Electron Ionization (EI-MS) is used to determine the molecular mass and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 118, corresponding to the molecular weight of C₆H₁₄O₂.[4][15]

-

Key Fragments: Common fragmentation includes the loss of water (M-18) at m/z 100, and alpha-cleavage adjacent to the hydroxyl groups. Prominent peaks are often observed at m/z values of 55 and 67.[1]

Applications in Research and Drug Development

This compound is more than a simple diol; its unique structure makes it a valuable building block in several advanced applications.

-

Polymer Chemistry: It is a key monomer for producing polyester polyols, polycarbonate polyols, and polyurethane resins.[6][16] When used as a chain extender, its branched structure disrupts polymer crystallinity, resulting in resins with enhanced flexibility, softness, adhesion, and stain resistance.[6][16] These properties are highly desirable in high-performance coatings, adhesives, and elastomers.[6]

-

Pharmaceutical and Fine Chemical Synthesis: High-purity grades are used in the synthesis of active pharmaceutical ingredients (APIs).[17] Its bifunctional nature allows it to act as a precursor for various heterocyclic compounds. For example, it can be used to synthesize:

-

Personal Care and Cosmetics: The compound's properties, such as stability and reactivity, make it a suitable ingredient in skincare and haircare formulations.[17][18]

-

Sustainable Chemistry: With a growing emphasis on green chemistry, bio-sourced this compound is emerging as a sustainable alternative to petrochemical-based diols, aligning with corporate sustainability goals without compromising performance.[18]

Safety, Handling, and Storage

As a combustible liquid, this compound requires appropriate handling procedures.

-

Hazards: Causes serious eye irritation (H319).

-

Precautions: Wear protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes.[8]

-

Storage: Store in a cool, dark, and well-ventilated area away from heat and oxidizing agents.[6][9] The compound is hygroscopic and should be stored under an inert atmosphere to maintain its integrity.[9]

References

- Longley, R. I., Jr., & Emerson, W. S. (n.d.). This compound. Organic Syntheses Procedure.

- MilliporeSigma. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Suzhou Senfeida Chemical Co., Ltd. (n.d.). This compound.

- Google Patents. (n.d.). US20090099392A1 - Method for producing this compound.

- Google Patents. (n.d.). US7560601B2 - Method for producing this compound.

- Dataintelo. (n.d.). 3 Methyl 1 5 Pentanediol Market Report | Global Forecast From 2025 To 2033.

- NIST. (n.d.). 1,5-Pentanediol, 3-methyl-. NIST Chemistry WebBook.

- Dataintelo. (n.d.). Bio-Sourced this compound Market Research Report 2033.

- Exploring this compound: Properties and Applications. (n.d.).

- No Brain Too Small. (n.d.). CHEMISTRY Sample Task Mass Spec IR.

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- Durndell, L. J., et al. (n.d.). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Royal Society of Chemistry.

- NIST. (n.d.). 1,5-Pentanediol, 3-methyl-. NIST Chemistry WebBook.

- Gavilà, L., et al. (2022). One-Pot Production of 1,5-Pentanediol from Furfural Through Tailored Hydrotalcite-Based Catalysts. Catalysis Letters.

- Esselman, B. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. This compound | C6H14O2 | CID 20524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 1,5-Pentanediol, 3-methyl- [webbook.nist.gov]

- 4. 1,5-Pentanediol, 3-methyl- [webbook.nist.gov]

- 5. 3-メチル-1,5-ペンタンジオール - [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 4457-71-0 | TCI AMERICA [tcichemicals.com]

- 10. sfdchem.com [sfdchem.com]

- 11. This compound | 4457-71-0 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US20090099392A1 - Method for producing this compound - Google Patents [patents.google.com]

- 14. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]

- 15. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 16. ulprospector.com [ulprospector.com]

- 17. dataintelo.com [dataintelo.com]

- 18. dataintelo.com [dataintelo.com]

An In-depth Technical Guide to 4-Phenyl-5-Thiazolecarboxaldehyde

Introduction

4-Phenyl-5-thiazolecarboxaldehyde is a heterocyclic aromatic aldehyde belonging to the thiazole family of compounds. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a significant scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][4][5] The presence of a phenyl group at the 4-position and a formyl (aldehyde) group at the 5-position of the thiazole ring makes 4-phenyl-5-thiazolecarboxaldehyde a versatile synthetic intermediate for the preparation of more complex, biologically active molecules.[6][7][8] This guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of 4-phenyl-5-thiazolecarboxaldehyde, intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-phenyl-5-thiazolecarboxaldehyde is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling.

| Property | Value | Source |

| Molecular Formula | C10H7NOS | |

| Molecular Weight | 189.24 g/mol | |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 88-92 °C | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | |

| Boiling Point | Not readily available due to potential decomposition at high temperatures. |

Note: Some properties like melting point can vary slightly depending on the purity of the compound.

Synthesis and Purification

The synthesis of 4-phenyl-5-thiazolecarboxaldehyde is most commonly achieved through the formylation of 4-phenylthiazole. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[9][10][11][12]

Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[10][11][12] In the case of 4-phenylthiazole, the thiazole ring is sufficiently activated for this electrophilic substitution to occur at the 5-position.

Caption: Vilsmeier-Haack formylation of 4-phenylthiazole.

Detailed Experimental Protocol: Synthesis of 4-Phenyl-5-thiazolecarboxaldehyde

Materials:

-

4-Phenylthiazole

-

Phosphoryl chloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenylthiazole (1 equivalent) in anhydrous DMF (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude 4-phenyl-5-thiazolecarboxaldehyde can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield a crystalline solid.

Analytical Characterization

The identity and purity of synthesized 4-phenyl-5-thiazolecarboxaldehyde are confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | - Aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.3-7.9 ppm. - The thiazole proton at the 2-position (if unsubstituted) would appear as a singlet at a downfield chemical shift. - The aldehyde proton gives a characteristic singlet at approximately δ 9.8-10.2 ppm. |

| ¹³C NMR | - The aldehyde carbonyl carbon resonates at a characteristic downfield chemical shift of around δ 180-190 ppm. - Aromatic and thiazole ring carbons appear in the δ 120-160 ppm region. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group is observed around 1670-1690 cm⁻¹. - C-H stretching of the aldehyde proton can be seen as a pair of weak bands around 2720 and 2820 cm⁻¹.[13] - Aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 189.24) should be observed. |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific instrument used.

Applications in Research and Drug Development

4-Phenyl-5-thiazolecarboxaldehyde serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The aldehyde functionality is readily transformed into other functional groups, allowing for the creation of diverse chemical libraries for drug screening.

Role as a Synthetic Intermediate

The aldehyde group of 4-phenyl-5-thiazolecarboxaldehyde can undergo a wide range of chemical transformations, including:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the corresponding alcohol.

-

Reductive amination: to form various amines.

-

Wittig reaction: to form alkenes.

-

Condensation reactions: with active methylene compounds to form α,β-unsaturated systems.

These transformations allow for the introduction of various pharmacophores and the modulation of the physicochemical properties of the resulting molecules to enhance their drug-like characteristics.[14]

Caption: Synthetic utility of 4-phenyl-5-thiazolecarboxaldehyde.

Biological Significance of Derivatives

Thiazole-containing compounds have demonstrated a broad spectrum of biological activities.[4] Derivatives synthesized from 4-phenyl-5-thiazolecarboxaldehyde have been investigated for their potential as:

-

Anticancer agents: Many thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[3][4]

-

Antimicrobial agents: The thiazole nucleus is a key component in several antibacterial and antifungal drugs.[15]

-

Anti-inflammatory agents: Thiazole derivatives have been explored for their potential to inhibit inflammatory pathways.[4]

-

Antioxidant agents: Some thiazole-carboxamide derivatives have shown potent antioxidant properties.[14]

The ability to functionalize the 5-position of the 4-phenylthiazole core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-phenyl-5-thiazolecarboxaldehyde.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][17][18][19][20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[16][17][18][19][20]

Conclusion

4-Phenyl-5-thiazolecarboxaldehyde is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a convenient entry point to a wide array of complex thiazole derivatives. The established biological significance of the thiazole scaffold ensures that 4-phenyl-5-thiazolecarboxaldehyde will continue to be a compound of high interest for researchers in medicinal chemistry and drug discovery.

References

- The Good Scents Company. 3-methyl-1,5-pentane diol, 4457-71-0.

- Cheméo. Chemical Properties of 1,5-Pentanediol, 3-methyl- (CAS 4457-71-0).

- CAS Common Chemistry. 3-Methyl-1,5-pentanediol.

- ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF.

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

- The Royal Society of Chemistry. Supporting Information.

- ResearchGate. (PDF) Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.

- Ningbo Inno Pharmchem Co.,Ltd. The Role of Thiazole Derivatives in Modern Pharmaceuticals.

- ResearchGate. Synthesis and Antimicrobial Evaluation of Some New Thiazole, Thiazolidinone and Thiazoline Derivatives Starting from 1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde. | Request PDF.

- ResearchGate. Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction | Request PDF.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- ResearchGate. Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole.

- PubMed. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.

- PubChem. Thiazole, 4-phenyl- | C9H7NS | CID 74581.

- bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

- MDPI. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.

- PubChem. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970.

- Chemical Synthesis Database. 1,3-thiazole-4-carbaldehyde.

- SpectraBase. 4-Thiazolecarboxaldehyde, 5-(2-fluorophenyl)-2,3-dihydro-2-thioxo- - Optional[MS (GC)] - Spectrum.

- ResearchGate. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives.

- MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.

- NIH. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.

- PubMed Central. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs.

- SciSpace. Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018).

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- National Institute of Standards and Technology. Thiazole - the NIST WebBook.

- NIH PubChem. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339.

- Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- The Royal Society of Chemistry. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1,5-pentanediol

This guide provides a detailed analysis of the spectroscopic data for 3-Methyl-1,5-pentanediol (CAS No: 4457-71-0), a molecule of interest for researchers, scientists, and professionals in drug development and material science. This document moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of the spectral features that define the structure and purity of this compound.

Introduction

This compound, with the chemical formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol , is a diol featuring a methyl-branched pentane backbone.[1] Its structure presents a unique combination of hydrophilicity from the two hydroxyl groups and a degree of steric hindrance from the methyl group, influencing its physical and chemical properties. Accurate spectroscopic characterization is paramount for its application in synthesis, polymer chemistry, and as a potential building block in pharmaceutical agents. This guide will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme for the carbon and hydrogen atoms of this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method for generating ions, which often leads to characteristic fragmentation patterns that aid in structure elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of a relatively volatile and small molecule like this compound is ideally performed using a GC-MS system.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In EI-MS, a high-energy electron beam (typically 70 eV) bombards the molecules, causing them to lose an electron and form a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Presentation: Key Mass Fragments

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion (M⁺•) at m/z 118 may be of low abundance or absent due to the instability of the parent ion. The most significant peaks are summarized below[1]:

| m/z | Relative Intensity | Proposed Fragment |

| 55 | 99.99 | [C₄H₇]⁺ |

| 41 | 89.61 | [C₃H₅]⁺ |

| 67 | 81.82 | [C₅H₇]⁺ |

| 43 | 74.03 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 70 | 65.58 | [C₄H₆O]⁺ |

Interpretation and Fragmentation Pathway

The fragmentation of this compound in EI-MS is driven by the presence of the hydroxyl groups and the branched alkyl chain. The following diagram illustrates a plausible fragmentation pathway leading to some of the observed high-abundance ions.

Sources

Synthesis of 3-Methyl-1,5-pentanediol from isobutene and formaldehyde

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1,5-pentanediol from Isobutene and Formaldehyde

This guide provides a comprehensive technical overview for the synthesis of this compound (MPD), a valuable diol used in the production of polyesters, polyurethanes, coatings, and plasticizers.[1][2] The synthesis route starting from the bulk chemicals isobutene and formaldehyde represents a cost-effective and industrially scalable method.[1] We will explore the fundamental reaction mechanisms, delve into the critical role of catalysis, detail optimized process parameters, and provide validated experimental protocols for researchers and chemical engineers.

The synthesis is strategically performed in two primary stages:

-

Prins Condensation: An acid-catalyzed reaction between isobutene and formaldehyde to produce a mixture of unsaturated diol intermediates.

-

Hydrogenation: The subsequent saturation of these intermediates to yield the final product, this compound.[1]

Part 1: The Prins Reaction - Crafting the Unsaturated Precursors

The cornerstone of this synthesis is the Prins reaction, an electrophilic addition of an aldehyde (formaldehyde) to an alkene (isobutene), first reported by Dutch chemist Hendrik Jacobus Prins in 1919.[3] The reaction's outcome is highly dependent on the conditions and catalytic system employed, which allows for tailored synthesis of specific intermediates.[3][4]

Core Reaction Mechanism

The reaction is initiated by the activation of formaldehyde by an acid catalyst. The protonated formaldehyde acts as a potent electrophile that attacks the electron-rich double bond of isobutene.[3][5] This process generates a key carbocation intermediate, which can then proceed through several pathways to form the desired unsaturated diols.[3][6]

The primary steps are as follows:

-

Catalyst Activation: The acid catalyst protonates the carbonyl oxygen of formaldehyde, creating a highly electrophilic oxonium ion.

-

Electrophilic Attack: The isobutene double bond attacks the electrophilic carbon of the activated formaldehyde, forming a stable tertiary carbocation.

-

Nucleophilic Capture & Deprotonation: In the presence of water, the carbocation is captured by a water molecule. Subsequent reactions and proton transfers lead to the formation of unsaturated diol intermediates, primarily 3-methylene-pentane-1,5-diol and 3-methyl-pent-2-ene-1,5-diol.[1]

Caption: Figure 1: Prins Reaction Mechanism

Catalysis: The Key to Selectivity and Efficiency

The choice of catalyst is paramount in the Prins reaction, as it governs not only the reaction rate but also the selectivity towards the desired intermediates over byproducts like dioxanes.[3][7] Both homogeneous and heterogeneous catalysts have been successfully employed.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Homogeneous | Mineral Acids (H₂SO₄, H₃PO₄) | Aqueous medium, moderate temp. | Low cost, readily available. | Highly corrosive, difficult to separate from product, poor selectivity, waste generation.[7] |

| Heterogeneous | Zeolites (H-ZSM-5, H-Beta) | Liquid or gas phase, 50-150°C | High selectivity, reusable, non-corrosive, shape-selectivity can minimize byproducts.[6][8] | Can be prone to deactivation, higher initial cost.[9] |

| Heterogeneous | Heteropolyacids (H₃PW₁₂O₄₀ on SiO₂) | Gas phase, higher temp. (250-300°C) | High concentration of Brønsted acid sites, good for isoprene synthesis.[10] | Can decompose at high temperatures, primarily targets isoprene.[10] |

| Heterogeneous | Metal Oxides (CeO₂) | Aqueous medium, 150°C | Water-tolerant Lewis acid catalyst, good activity.[7] | May require higher temperatures. |

Expert Insight: While mineral acids are simple to implement, the industry has largely shifted towards heterogeneous catalysts like zeolites. The well-defined pore structure of zeolites, such as H-ZSM-5, provides "shape selectivity," which physically hinders the formation of bulky byproducts, thereby increasing the yield of the desired linear diol precursors.[8][9] The Brønsted acid sites on these catalysts are crucial for efficiently protonating formaldehyde to initiate the reaction.[8][11]

Optimizing Process Parameters

The yield and selectivity of the Prins condensation are highly sensitive to the reaction conditions.

| Parameter | Effect on Reaction | Recommended Range | Rationale |

| Temperature | Higher temperatures can favor dehydration and byproduct formation. | 50 - 150°C | Lower temperatures (around 50-75°C) often improve selectivity to the desired unsaturated alcohols.[8] |

| Pressure | Maintains isobutene in the liquid phase, increasing its concentration. | 5 - 50 MPa | Ensures sufficient reactant contact, especially in batch reactor systems. |

| Reactant Ratio | An excess of formaldehyde can lead to the formation of dioxanes. | Isobutene:Formaldehyde > 1 | Using an excess of the alkene (isobutene) drives the reaction towards the 1:1 adduct and minimizes side reactions.[10] |

| Solvent | Can influence catalyst activity and product solubility. | Water, or solvent-free | Water is often the medium of choice, acting as both a solvent and a reactant in the final hydration step to form the diol.[7] |

Part 2: Hydrogenation - The Final Saturation Step

The mixture of unsaturated diols produced from the Prins reaction is not the final product. A hydrogenation step is required to saturate the carbon-carbon double bonds, yielding the stable, final product: this compound.[1]

Catalysis and Conditions

This step is a classic catalytic hydrogenation reaction. The selection of catalyst and conditions is critical to ensure complete saturation without causing cleavage of the C-O bonds (hydrogenolysis).

-

Catalysts: Raney Nickel is a highly effective and commonly used catalyst for this transformation due to its high activity and relatively low cost.[12] Other suitable catalysts include noble metals like palladium or platinum supported on carbon (Pd/C, Pt/C).

-

Hydrogen Pressure: High hydrogen pressure is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently. Pressures of at least 11 MPa (1600 psi) are typical.[12]

-

Temperature: Moderate temperatures are used to provide sufficient activation energy without promoting side reactions. A temperature of around 125°C is often optimal.[12]

Experimental Protocols

The following protocols are designed as self-validating systems for laboratory-scale synthesis.

Protocol 1: Prins Condensation using a Heterogeneous Catalyst

This protocol describes a batch reaction to produce the unsaturated diol intermediates.

Caption: Figure 2: Workflow for Prins Condensation

Methodology:

-

Reactor Setup: A high-pressure stainless-steel autoclave (e.g., 1L Parr reactor) equipped with a mechanical stirrer, heating mantle, thermocouple, and inlet/outlet ports is charged with a heterogeneous acid catalyst (e.g., 15 g of H-ZSM-5 zeolite) and 200 mL of deionized water.

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove air.

-

Reactant Charging: Isobutene (e.g., 112 g, 2.0 mol) is carefully charged into the reactor as a liquid under pressure.

-

Heating: The stirred mixture is heated to the reaction temperature of 70°C.

-

Formaldehyde Feed: An aqueous solution of formaldehyde (e.g., 162 g of 37 wt% solution, 2.0 mol formaldehyde) is fed into the reactor over 2 hours using a high-pressure pump.

-

Reaction: The reaction is allowed to proceed at 70°C with vigorous stirring for an additional 4-6 hours.

-

Cooldown and Workup: The reactor is cooled to room temperature, and any excess pressure is carefully vented. The reactor contents are discharged, and the catalyst is separated by filtration. The resulting aqueous solution contains the mixture of unsaturated diol intermediates and is used directly in the next step.

Protocol 2: Hydrogenation to this compound

Methodology:

-

Reactor Charging: The aqueous solution of unsaturated diols from Protocol 1 is placed into a high-pressure hydrogenation autoclave. Raney Nickel catalyst (approx. 5-10 wt% relative to the expected product weight) is carefully added as a slurry in water.[12]

-

Hydrogenation: The reactor is sealed and purged first with nitrogen and then with hydrogen. The reactor is pressurized with hydrogen to at least 11 MPa (1625 psi).[12]

-

Heating: The mixture is heated to 125°C with vigorous stirring and held for 4 hours.[12] Hydrogen uptake should be monitored.

-

Cooldown and Filtration: After the reaction, the autoclave is cooled, vented, and purged with nitrogen. The catalyst is carefully separated by filtration (Note: Raney Nickel can be pyrophoric).

-

Purification: The aqueous solution is subjected to fractional distillation under reduced pressure. After an initial fraction of water is removed, the high-purity this compound is collected.[12] The boiling point is approximately 140-146°C at 17 mmHg.[12]

Conclusion and Future Outlook

The synthesis of this compound from isobutene and formaldehyde is a robust and well-established industrial process. The key to a successful and economical synthesis lies in the careful selection of catalysts and the precise control of reaction parameters, particularly during the initial Prins condensation step. The use of heterogeneous catalysts like zeolites has marked a significant advancement, mitigating the corrosion and waste issues associated with traditional mineral acids.

Future research will likely focus on further enhancing catalyst stability and lifetime, as well as exploring pathways that utilize bio-sourced feedstocks.[13] As the demand for sustainable and green chemicals grows, innovations in both catalysis and raw material sourcing will ensure that this compound remains a key building block for the polymer and chemical industries.

References

- Preparation method of 3-methyl-1, 5-pentanediol. (CN113880689B).

- Vasiliadou, E. S., et al. (2018). Formaldehyde–isobutene Prins condensation over MFI-type zeolites. Catalysis Science & Technology. Royal Society of Chemistry. [Link]

- Yuan, H., et al. (2023). Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction. Turkish Journal of Chemistry. [Link]

- Formaldehyde-isobutene Prins condensation over MFI-type zeolites. (2018). Zenodo. [Link]

- Yuan, H., et al. (2023). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction.

- Reaction profiles for the Prins condensation-hydrolysis of isobutene... (2021).

- This compound. OECD SIDS. [Link]

- Prins reaction. Wikipedia. [Link]

- Method for producing this compound. (US7560601B2).

- This compound. Organic Syntheses. [Link]

- Formaldehyde-isobutene Prins condensation over MFI-type zeolites.

- Bio-Sourced this compound Market Research Report 2033.

- Prins Reaction. Organic Chemistry Portal. [Link]

- This compound. PubChem. [Link]

- Prins, H. J. (1919).

- Sushkevich, V. L., et al. (2015). Isoprene synthesis from formaldehyde and isobutene over Keggin-type heteropolyacids supported on silica.

- Prins Reaction. Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

- Synthesis of this compound. PrepChem.com. [Link]

- Pastor, I. M., & Yus, M. (2007). The Prins Reaction: Advances and Applications. Current Organic Chemistry. [Link]

- Global this compound Market Insights. QY Research. [Link]

Sources

- 1. CN113880689B - Preparation method of 3-methyl-1, 5-pentanediol - Google Patents [patents.google.com]

- 2. Global this compound Market Insights - Industry Share, Sales Projections, and Demand Outlook 2025-2031 [qyresearch.in]

- 3. Prins reaction - Wikipedia [en.wikipedia.org]

- 4. Prins Reaction [organic-chemistry.org]

- 5. Prins Reaction (Chapter 93) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Isoprene synthesis from formaldehyde and isobutene over Keggin-type heteropolyacids supported on silica - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. dataintelo.com [dataintelo.com]

Hydrogenation of 2-hydroxy-4-methyltetrahydropyran to produce 3-Methyl-1,5-pentanediol

An In-depth Technical Guide to the Hydrogenation of 2-Hydroxy-4-methyltetrahydropyran for the Synthesis of 3-Methyl-1,5-pentanediol

This guide provides a comprehensive technical overview of the synthesis of this compound (MPD), a versatile diol, through the catalytic hydrogenation of 2-hydroxy-4-methyltetrahydropyran (MHP). MPD is a valuable building block in the chemical industry, widely utilized in the production of polyester and polyurethane resins, coatings, and plasticizers.[1][2] Its branched structure imparts unique properties such as low viscosity, enhanced flexibility, and improved durability to the resulting polymers.[2]

The conversion of MHP to MPD is a robust and efficient process involving the reductive ring-opening (hydrogenolysis) of a cyclic hemiacetal. This document delves into the underlying reaction mechanisms, explores various catalytic systems, analyzes critical process parameters, and provides a field-proven experimental protocol suitable for laboratory and pilot-scale synthesis.

Mechanistic Insights: The Ring-Opening Hydrogenation Pathway

The transformation of 2-hydroxy-4-methyltetrahydropyran to this compound is not a simple hydrogenation. It is a catalytic hydrogenolysis, a reaction class that involves the cleavage of a chemical bond (in this case, a carbon-oxygen bond) by hydrogen.[3][4] The process hinges on a crucial chemical equilibrium. The starting material, MHP, as a cyclic hemiacetal, exists in equilibrium with its open-chain tautomer, 5-hydroxy-3-methylpentanal.

This equilibrium is the key to the reaction's success. While the cyclic form is often predominant, the presence of the open-chain aldehyde allows for a two-step reductive process on the catalyst surface:

-

Hydrogenolysis: The C-O bond within the tetrahydropyran ring is cleaved with the addition of hydrogen.

-

Hydrogenation: The newly formed aldehyde group of the open-chain intermediate is subsequently hydrogenated to a primary alcohol.

A highly effective catalyst facilitates both the ring-opening and the subsequent carbonyl reduction, driving the equilibrium towards the final diol product. A similar, well-documented pathway is observed in the conversion of 2-hydroxytetrahydropyran to 1,5-pentanediol.[5][6]

Caption: Reaction pathway from MHP to MPD via an open-chain aldehyde intermediate.

Catalytic Systems: The Heart of the Transformation

The choice of catalyst is paramount for achieving high yield and selectivity. The catalyst must efficiently cleave the C-O ether linkage and reduce the aldehyde without promoting undesirable side reactions.

Raney Nickel: This is the most extensively documented and trusted catalyst for this specific transformation.[7] It is a sponge-like, high-surface-area catalyst composed primarily of nickel derived from a nickel-aluminum alloy. Its high activity makes it ideal for hydrogenolysis under relatively moderate conditions. The Organic Syntheses procedure, a gold standard for reliable chemical preparations, utilizes Raney nickel to achieve yields exceeding 80%.[7]

Noble Metal Catalysts (Ruthenium, Rhodium, Platinum):

-

Ruthenium (Ru): Ruthenium-based catalysts, often supported on carbon (Ru/C), are exceptionally effective for the hydrogenation of oxygenated compounds, including the hydrogenolysis of cyclic ethers.[5][6] They are known for their high activity and stability under demanding reaction conditions.

-

Rhodium (Rh) and Platinum (Pt): While active for hydrogenation, these catalysts can sometimes be less selective for the C-O bond cleavage required for ring-opening compared to nickel or ruthenium, or may require harsher conditions.[3][8]

Catalyst Modifiers: The addition of basic compounds to the reaction mixture has been shown to be highly beneficial. A basic environment can suppress acid-catalyzed side reactions, such as dehydration or polymerization of the aldehyde intermediate, thereby increasing the purity and yield of the final MPD product.[9][10]

| Catalyst System | Support | Typical Temperature (°C) | Typical Pressure (psi) | Key Advantages |

| Raney Nickel | None | 100 - 150 | 1500 - 2000 | High activity, proven reliability, cost-effective.[7] |

| Ruthenium | Carbon (C) | 120 - 180 | 1000 - 2500 | Excellent for hydrogenolysis, high stability.[5][6] |

| Platinum / Rhodium | Carbon (C) | 120 - 200 | 1500 - 3000 | High hydrogenation activity. |

Optimizing Reaction Parameters: A Guide to Process Control

Beyond the catalyst, several process parameters must be carefully controlled to ensure an efficient and safe reaction.

-

Temperature: The reaction is typically conducted at elevated temperatures, commonly around 125°C.[7] This provides the necessary thermal energy to overcome the activation barrier for the C-O bond cleavage. However, excessively high temperatures can lead to thermal degradation and the formation of by-products.

-

Hydrogen Pressure: High hydrogen pressure (≥1625 psi) is critical.[7] It ensures a high concentration of dissolved hydrogen and maintains a hydrogen-rich catalyst surface, which is necessary to drive both the hydrogenolysis and hydrogenation steps to completion and prevent catalyst deactivation.

-

Solvent: Water is an effective and environmentally benign solvent for this reaction, especially when starting from an aqueous solution of MHP.[7] Alcohols can also be used, though they may introduce potential side reactions like acetal formation.

-

Agitation: Vigorous stirring or rocking of the autoclave is essential to ensure efficient mass transfer of hydrogen gas into the liquid phase and to maintain the catalyst in suspension, maximizing the active surface area available for reaction.

Field-Proven Experimental Protocol

The following protocol is adapted from the highly reliable procedure published in Organic Syntheses, which provides a self-validating system for researchers.[7] This procedure begins with the in situ formation of the MHP starting material from its methyl acetal precursor.

Workflow Overview

Caption: Experimental workflow for the synthesis of MPD from its precursor.

Step-by-Step Methodology:

-

Preparation of Aqueous MHP Solution:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3,4-dihydro-2-methoxy-4-methyl-2H-pyran (2.62 moles), water (630 mL), and concentrated hydrochloric acid (24 mL).

-

Stir the mixture vigorously for 2 hours. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

-

After hydrolysis is complete, carefully add solid sodium bicarbonate in portions until the solution is neutral to pH indicator paper. This step is critical to prevent acid-driven side reactions in the subsequent hydrogenation.[7]

-

-

Hydrogenation:

-

Safety First: High-pressure hydrogenation is hazardous. This procedure must be performed in a properly functioning and certified high-pressure autoclave behind a safety shield by trained personnel. Raney nickel is pyrophoric and must be handled with care, always kept wet with solvent.

-

Transfer the entire neutralized aqueous mixture into a stainless-steel rocking or stirred autoclave (e.g., 3-liter capacity).

-

Add Raney nickel catalyst (39 g, handle as an aqueous slurry).[7]

-

Seal the autoclave, purge several times with nitrogen, and then purge with low-pressure hydrogen.

-

Pressurize the autoclave with hydrogen to a minimum of 1625 psi.

-

Commence heating and agitation. Bring the internal temperature to 125°C and maintain these conditions for 4 hours.[7]

-

-

Work-up and Purification:

-

Allow the autoclave to cool completely to room temperature overnight.

-

Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Open the autoclave and separate the catalyst from the reaction mixture by suction filtration through a pad of Filter-Cel or by centrifugation. Ensure the filtered catalyst cake is not allowed to dry.

-

Transfer the clear filtrate to a distillation apparatus equipped with a Vigreux column.

-

Distill the solution under reduced pressure. Water and methanol (a byproduct of the initial hydrolysis) will distill first.

-

The product, this compound, will distill at 139–146°C at 17 mm Hg. The expected yield is 81–83%.[7]

-

| Parameter | Value / Condition | Rationale |

| Starting Material | 3,4-dihydro-2-methoxy-4-methyl-2H-pyran | Hydrolyzes in situ to the desired MHP reactant.[7] |

| Catalyst | Raney Nickel | Provides high activity for C-O bond hydrogenolysis.[7] |

| Pressure | ≥ 1625 psi H₂ | Ensures high H₂ concentration for the reaction.[7] |

| Temperature | 125 °C | Provides sufficient energy for bond cleavage.[7] |

| Reaction Time | 4 hours | Allows the reaction to proceed to completion.[7] |

| Additive | Sodium Bicarbonate | Neutralizes acid to prevent side reactions.[7] |

Conclusion

The synthesis of this compound via the hydrogenation of 2-hydroxy-4-methyltetrahydropyran is a well-established and efficient process. The reaction proceeds through the catalytic hydrogenolysis of a cyclic hemiacetal, which is in equilibrium with its reactive open-chain aldehyde form. Success hinges on the use of an active catalyst, such as Raney Nickel, and careful control of reaction parameters, including high hydrogen pressure and elevated temperature. Furthermore, neutralizing the reaction medium prior to hydrogenation is a critical step to ensure high purity and yield by preventing unwanted side reactions. The detailed protocol provided herein serves as a reliable guide for researchers and development professionals aiming to synthesize this important industrial diol.

References

- Longley, R. I., Jr., & Emerson, W. S. (1953). This compound. Organic Syntheses, 33, 55. (Coll. Vol. 4, p. 677). URL: [Link]

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides. URL: [Link]

- Hesek, D., Lee, M., Yamaguchi, T., Noll, B. C., & Mobashery, S. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. The Journal of Organic Chemistry, 73(18), 7349–7352. URL: [Link]

- Hesek, D., Lee, M., Yamaguchi, T., Noll, B. C., & Mobashery, S. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. PubMed. URL: [Link]

- Sutton, A. D., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. URL: [Link]

- Wang, H., et al. (2022). Insights into the Hydrogenolysis Mechanism of Diphenyl Ether over Cl-Modified Pt/γ-Al2O3 Catalysts by Experimental and Theoretical Studies.

- Method for producing this compound. (2009). Google Patents.

- Preparation method of 3-methyl-1, 5-pentanediol. (2022). Google Patents.

- Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis? URL: [Link]

- Journal of Chemical Research, Synopses. (n.d.). Selective Ring-expansion of Oxirane into Tetrahydropyran and Tetrahydrofuran by Reagent-controlled Conditions. RSC Publishing. URL: [Link]

- Journal of the American Chemical Society. (n.d.). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes.

- Method for producing this compound. (2009). Google Patents.

- Krische, M. J. (2016). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. NIH. URL: [Link]

- RSC Publishing. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. URL: [Link]

- Fürstner, A., et al. (2012).

- The Journal of Organic Chemistry. (n.d.). Tetrahydropyran Ring-Opening Reactions Promoted by SmI2.

- DiVA portal. (n.d.). Ruthenium-Catalyzed Hydrogen Transfer Reactions. URL: [Link]

- ACS Catalysis. (2021). Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation.

- Dumesic, J. A., et al. (2017).

- Production of 1,5-pentanediol via upgrading of tetrahydrofurfuryl alcohol. (2018). Google Patents.

- Okchem. (n.d.).

- ACS Publications. (2022).

- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. URL: [Link]

- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. URL: [Link]

- ResearchGate. (n.d.).

- MDPI. (n.d.). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. URL: [Link]

Sources

- 1. CN113880689B - Preparation method of 3-methyl-1, 5-pentanediol - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. US20090099392A1 - Method for producing this compound - Google Patents [patents.google.com]

- 10. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 3-Methyl-1,5-pentanediol for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Unseen Variable

In the exacting world of pharmaceutical research and drug development, the purity of a starting material is not merely a specification—it is a foundational pillar of experimental validity, reproducibility, and ultimately, patient safety. 3-Methyl-1,5-pentanediol (MPD), a versatile branched-chain diol (CAS No. 4457-71-0), is increasingly utilized as a key building block, solvent, or formulation excipient.[1][2] Its utility in producing resins, coatings, and plasticizers also extends to pharmaceutical applications where its low toxicity and moisturizing properties are valued.[2][3] However, the presence of seemingly insignificant impurities can introduce confounding variables, leading to failed experiments, altered biological activity, and costly project delays. This guide provides a technical framework for identifying reputable commercial suppliers of high-purity MPD and establishing a robust in-house qualification system to ensure the integrity of your research.

The Criticality of Purity in a Regulated Environment

This compound (C6H14O2, MW: 118.17 g/mol ) is a colorless, low-viscosity liquid with two primary hydroxyl groups, making it a versatile reactant.[1][4] In drug development, its applications can range from a reactant in the synthesis of active pharmaceutical ingredients (APIs) to a component in advanced drug delivery systems.[2]

The imperative for high purity (>98%) stems from several risk factors:

-

Side Reactions: Residual catalysts, unreacted starting materials, or byproducts from the MPD synthesis (e.g., hydrogenation of 2-hydroxy-4-methyltetrahydropyran) can initiate unintended chemical reactions, reducing the yield and purity of the target API.[5]

-

Altered Pharmacokinetics: Impurities may possess their own biological activity or alter the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug product.

-

Toxicological Concerns: Certain impurities, even at trace levels, can be genotoxic, cytotoxic, or immunogenic, posing a significant safety risk. The compound itself has a favorable safety profile, with an oral LD50 in rats greater than 2,000 mg/kg, but the toxicology of its potential impurities is often less characterized.[6]

-

Physical Instability: In formulation science, impurities can affect the solubility, stability, and physical properties of the final dosage form.[2]

Commercial Supplier Landscape for High-Purity MPD

Identifying a reliable supplier requires due diligence beyond a simple catalog search. While many vendors list MPD, their suitability for pharmaceutical R&D varies significantly based on their quality systems, analytical capabilities, and transparency. Below is a comparative analysis of representative suppliers.

| Supplier Category | Representative Vendors | Typical Purity Offered | Primary Analytical Method | Key Considerations for R&D |

| Major Multinational Distributors | Sigma-Aldrich (Merck), TCI, Alfa Aesar | ≥97.0% to ≥98.0% (GC)[4] | Gas Chromatography (GC) | Excellent lot traceability, readily available Safety Data Sheets (SDS) and Certificates of Analysis (CoA). Often provide "analytical standard" grade material suitable for use as a reference. |